molecular formula C20H29FN2O2 B4258196 (1R,2S)-2-N-butyl-2-N-[(4-fluorophenyl)methyl]-1-N-methylcyclohexane-1,2-dicarboxamide

(1R,2S)-2-N-butyl-2-N-[(4-fluorophenyl)methyl]-1-N-methylcyclohexane-1,2-dicarboxamide

Cat. No.: B4258196
M. Wt: 348.5 g/mol
InChI Key: RCCDJRGZXZZVDW-MSOLQXFVSA-N
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Description

(1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclohexane ring substituted with butyl, fluorobenzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-dicarboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with N-butylamine and N-(4-fluorobenzyl)-N’-methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like hydroxide ions replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

(1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-[(4-Fluorobenzyl)carbamoyl]cyclohexanecarboxylate
  • (1S,2R)-N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide
  • (1S,2R)-N-(4-Fluorobenzyl)-1-hydroxy-1-phenyl-2-propanaminium

Uniqueness

Compared to similar compounds, (1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2S)-2-N-butyl-2-N-[(4-fluorophenyl)methyl]-1-N-methylcyclohexane-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O2/c1-3-4-13-23(14-15-9-11-16(21)12-10-15)20(25)18-8-6-5-7-17(18)19(24)22-2/h9-12,17-18H,3-8,13-14H2,1-2H3,(H,22,24)/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCDJRGZXZZVDW-MSOLQXFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)F)C(=O)C2CCCCC2C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CC1=CC=C(C=C1)F)C(=O)[C@H]2CCCC[C@H]2C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2S)-2-N-butyl-2-N-[(4-fluorophenyl)methyl]-1-N-methylcyclohexane-1,2-dicarboxamide
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(1R,2S)-2-N-butyl-2-N-[(4-fluorophenyl)methyl]-1-N-methylcyclohexane-1,2-dicarboxamide
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(1R,2S)-2-N-butyl-2-N-[(4-fluorophenyl)methyl]-1-N-methylcyclohexane-1,2-dicarboxamide

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